

Application Note: Measuring ACTH (22-39) Activity Using a cAMP Accumulation Assay

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Compound of Interest

Compound Name: ACTH (22-39)

Cat. No.: B8235319

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotrophic hormone (ACTH), a 39-amino acid peptide hormone, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis.[1] It is derived from the precursor molecule pro-opiomelanocortin (POMC).[2] Full-length ACTH (1-39) exerts its primary physiological effects by binding to the melanocortin-2 receptor (MC2R) on the surface of adrenal cortex cells, stimulating the production of glucocorticoids like cortisol.[1][3] The melanocortin receptor family consists of five G protein-coupled receptors (GPCRs), termed MC1R to MC5R.[1] With the exception of MC2R, which is exclusively activated by ACTH, the other receptors can be activated by both ACTH and melanocyte-stimulating hormones (α -, β -, and γ -MSH).[4][5]

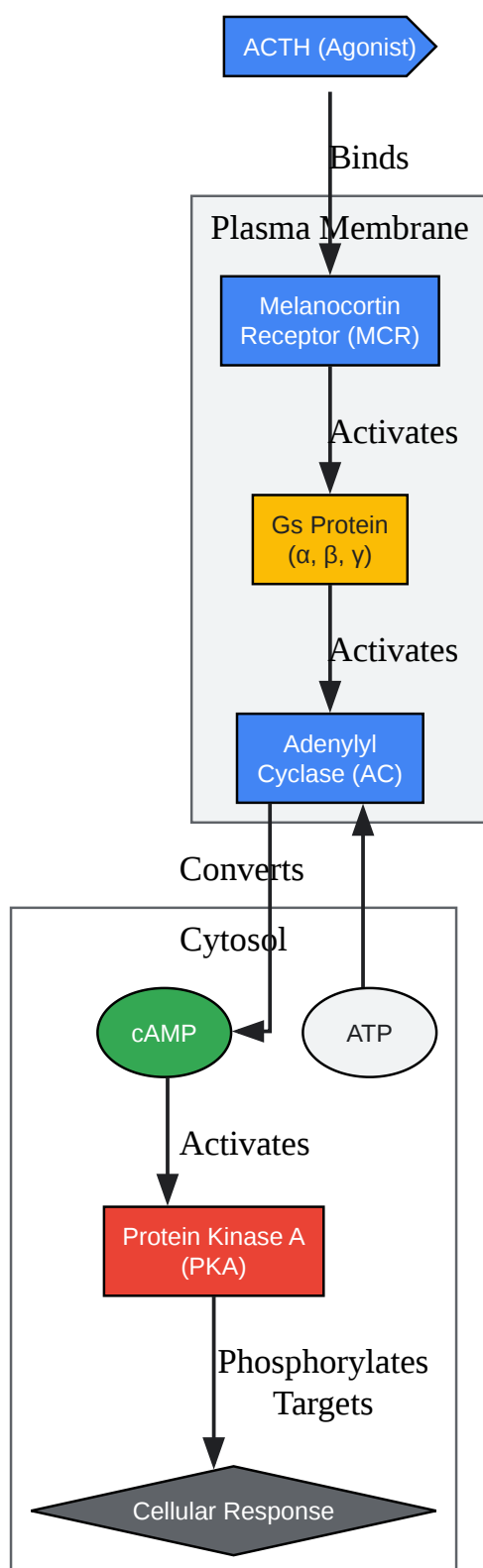
The biological activity of the ACTH molecule is known to reside in its N-terminal amino acids; fragments smaller than 20 amino acids are generally considered inactive for steroidogenesis.[1] The binding of ACTH to its receptors (primarily MC1R, MC2R, MC3R, and MC4R) activates the $G_{\alpha s}$ protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1][6][7] This second messenger cascade is a hallmark of melanocortin receptor activation.

This application note provides a detailed protocol for using a cAMP accumulation assay to assess the activity of the C-terminal ACTH fragment, **ACTH (22-39)**. While this fragment is not expected to be a direct agonist, this assay is the standard method to confirm its lack of activity on the cAMP pathway or to investigate potential antagonistic effects. Studies have shown that

C-terminal fragments like **ACTH (22-39)** do not stimulate cAMP accumulation in cells expressing the MC4 receptor, indicating their effects are not mediated by this canonical pathway.[\[8\]](#)[\[9\]](#)

Signaling Pathway of Melanocortin Receptors

Upon agonist binding (e.g., ACTH 1-39), the melanocortin receptor undergoes a conformational change, activating the associated Gs protein. The Gas subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gas-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into cAMP.[\[10\]](#)[\[11\]](#) The subsequent rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[\[7\]](#)[\[12\]](#)



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Figure 1. Canonical melanocortin receptor signaling pathway via cAMP.

Experimental Protocol: HTRF cAMP Assay

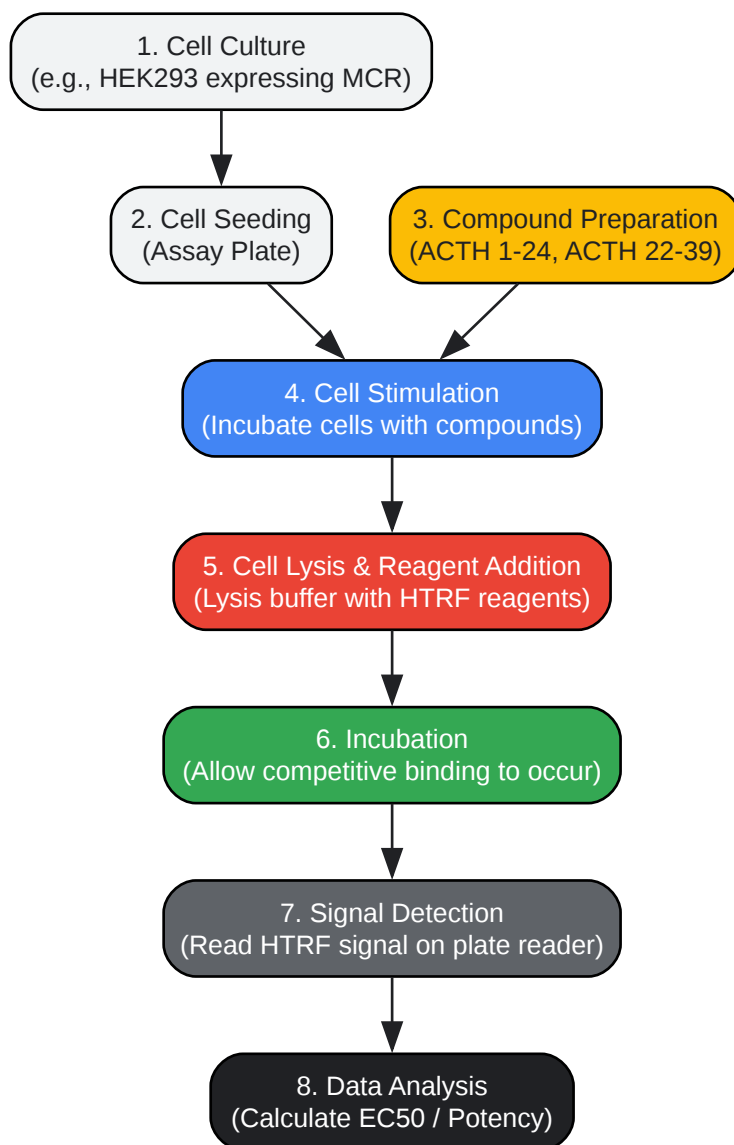
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology to quantify cAMP levels in cells stimulated with ACTH fragments.

Principle of the Assay

The assay is based on the competition between native cAMP produced by the cells and a cAMP tracer labeled with a fluorescent donor (d2) for binding to an anti-cAMP antibody labeled with a fluorescent acceptor (Europium cryptate). When the acceptor is brought into proximity with the donor by binding, it generates a FRET signal. Therefore, a high concentration of cellular cAMP will displace the tracer, leading to a decrease in the HTRF signal.

Experimental Workflow

The overall workflow involves culturing cells expressing the target receptor, stimulating them with the test compounds, lysing the cells to release cAMP, and finally detecting the cAMP levels using the HTRF reagents.



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